![molecular formula C8H16ClNO3 B13482852 rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride CAS No. 2866306-04-7](/img/structure/B13482852.png)
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which includes an oxygen and nitrogen atom, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of reduction and cyclization steps . The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols or amines.
Scientific Research Applications
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4S)-8-oxa-1-azaspiro[4.5]decane-3,4-diol hydrochloride: Similar structure but different stereochemistry.
1,3-Diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen in the spirocyclic core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2866306-04-7 |
|---|---|
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(3R,4R)-1-oxa-9-azaspiro[4.5]decane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c10-6-4-12-8(7(6)11)2-1-3-9-5-8;/h6-7,9-11H,1-5H2;1H/t6-,7-,8?;/m1./s1 |
InChI Key |
VEKXSMCKGOJFDL-XAWXTQPKSA-N |
Isomeric SMILES |
C1CC2(CNC1)[C@@H]([C@@H](CO2)O)O.Cl |
Canonical SMILES |
C1CC2(CNC1)C(C(CO2)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)

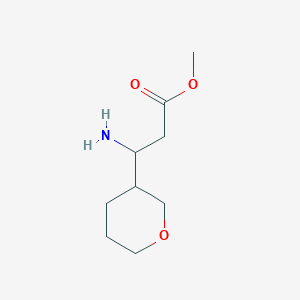
![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)
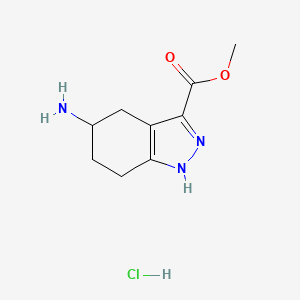

![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
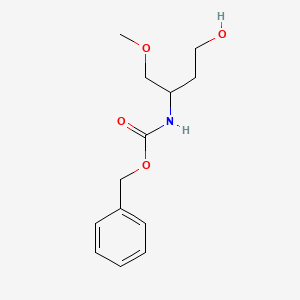
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
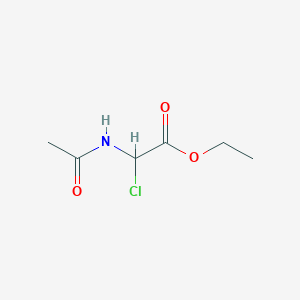
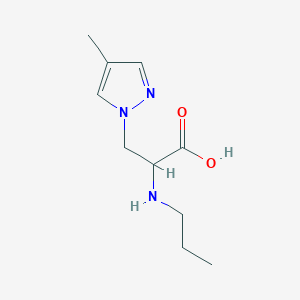
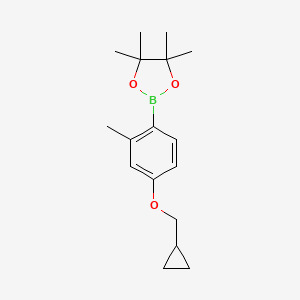

![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
